Feudomycin B

Catalog No.
S574994
CAS No.
79438-97-4
M.F
C28H31NO10
M. Wt
541.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Feudomycin B

CAS Number

79438-97-4

Product Name

Feudomycin B

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-9-(2-oxopropyl)-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C28H31NO10

Molecular Weight

541.5 g/mol

InChI

InChI=1S/C28H31NO10/c1-11(30)8-28(36)9-14-20(17(10-28)39-18-7-15(29)23(31)12(2)38-18)27(35)22-21(25(14)33)24(32)13-5-4-6-16(37-3)19(13)26(22)34/h4-6,12,15,17-18,23,31,33,35-36H,7-10,29H2,1-3H3

InChI Key

GKOUBQUQZFFVPW-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CC(=O)C)O)N)O

Synonyms

feudomycin B

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CC(=O)C)O)N)O

Feudomycin B is a complex organic compound with the molecular formula C28H31NO10. It belongs to a class of compounds known as polyketides, which are characterized by their diverse structures and biological activities. This compound has garnered interest due to its potential applications in pharmaceuticals, particularly in the development of new antibiotics and anticancer agents. The structure of Feudomycin B includes multiple hydroxyl groups and a unique carbon skeleton, which contribute to its biological properties and reactivity.

Antibacterial Activity and Mechanism of Action

Studies have shown that Feudomycin B disrupts bacterial cell membranes by interfering with ion transport and membrane potential. This ultimately leads to cell death. The specific mechanism of action involves the formation of complexes with essential cations, such as potassium, which prevents them from entering the cell. This disrupts the balance of ions within the cell, leading to membrane leakage and cell death. []

Potential Applications in Antibiotic Development

Due to its unique structure and potent antibacterial activity, Feudomycin B has attracted interest for its potential applications in developing new antibiotics. Researchers are investigating its potential to:

  • Combat antibiotic-resistant bacteria: Feudomycin B exhibits activity against some multidrug-resistant bacteria, which are becoming an increasing threat to public health. []
  • Develop novel drug combinations: Studies suggest that Feudomycin B may be synergistic with other antibiotics, meaning it can enhance the effectiveness of existing treatments when used in combination. []
That enhance its utility in synthetic chemistry and pharmacology. Key reactions include:

  • Oxidation: Feudomycin B can be oxidized to form different derivatives, altering its functional groups and potentially enhancing its biological activity.
  • Reduction: The compound can also undergo reduction reactions, which may modify its chemical properties and interactions with biological targets.
  • Acylation and Alkylation: These reactions can be employed to introduce new functional groups, expanding the range of possible derivatives for testing in biological assays.

Feudomycin B exhibits significant biological activity, particularly in antimicrobial and anticancer research. Studies have shown that it possesses antibacterial properties against various strains of bacteria, making it a candidate for antibiotic development. Additionally, preliminary research suggests that Feudomycin B may exhibit cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent .

The mechanism of action is believed to involve interference with cellular processes, although specific pathways remain to be fully elucidated.

The synthesis of Feudomycin B typically involves complex multistep processes characteristic of polyketide biosynthesis. Key methods include:

  • Biosynthetic Pathways: Feudomycin B is produced via polyketide synthases (PKSs), which catalyze the assembly of the carbon backbone through a series of condensation reactions .
  • Total Synthesis: Laboratory synthesis can also be achieved through organic synthesis techniques that involve strategic functionalization of simpler precursors to construct the complex structure of Feudomycin B.

Feudomycin B has several promising applications:

  • Antibiotic Development: Due to its antibacterial properties, Feudomycin B is being explored as a lead compound for developing new antibiotics.
  • Cancer Therapy: Its cytotoxic effects on cancer cells suggest potential use in cancer treatment protocols.
  • Biochemical Research: The compound serves as a valuable tool for studying enzyme mechanisms and cellular processes related to polyketide biosynthesis.

Research into the interactions of Feudomycin B with biological macromolecules is ongoing. Initial studies indicate that it may bind to specific proteins or enzymes involved in bacterial cell wall synthesis or cancer cell proliferation. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Feudomycin B shares structural similarities with several other polyketides and related compounds. Notable similar compounds include:

  • Daunorubicin: An anthracycline antibiotic used in cancer therapy, known for its ability to intercalate DNA.
  • Doxorubicin: Another anthracycline antibiotic with similar mechanisms as daunorubicin but with broader applications in cancer treatment.
  • Erythromycin: A macrolide antibiotic effective against various bacterial infections, highlighting the diversity within polyketides.

Comparison Table

CompoundStructure TypePrimary UseUnique Features
Feudomycin BPolyketideAntibiotic/CancerComplex hydroxylated structure
DaunorubicinAnthracyclineCancer treatmentDNA intercalation
DoxorubicinAnthracyclineCancer treatmentBroader application than daunorubicin
ErythromycinMacrolideAntibioticEffective against Gram-positive bacteria

Feudomycin B's unique hydroxylated structure distinguishes it from these compounds, potentially offering novel mechanisms of action and therapeutic benefits not found in other similar compounds.

Native Producing Organisms and Strain Optimization

Feudomycin B is naturally produced by Streptomyces coeruleorubidus, a soil-dwelling actinobacterium that has proven to be a prolific producer of diverse secondary metabolites [2] [3]. The original isolation and characterization work identified Streptomyces coeruleorubidus strain ME130-A4 as the parent organism, from which various blocked mutants were subsequently derived through mutagenesis techniques [2].

The most significant breakthrough in Feudomycin B production came through the development of mutant strain 4N-140, obtained through nitrosoguanidine and ultraviolet mutagenesis treatments of the parent strain ME130-A4 [2]. This engineered strain demonstrated enhanced production capabilities for both Feudomycin A and Feudomycin B, along with novel aglycones designated as feudomycinones C and D [2].

Table 1: Streptomyces coeruleorubidus Strain Characteristics and Secondary Metabolite Production

Strain DesignationOriginMutagenesis MethodPrimary ProductsSecondary Metabolites
ME130-A4Wild-type isolateNoneMixed anthracyclinesBaumycin derivatives
4N-140ME130-A4 derivativeNitrosoguanidine + UltravioletFeudomycin A, Feudomycin BFeudomycinones C and D
ISP 5145Culture collection strainUnknownDaunomycinone glycosidesEpsilon-rhodomycinone
39-146Industrial strainSelectionHigh glycoside production13-Dihydrodaunomycinone

Strain optimization studies have revealed that Streptomyces coeruleorubidus exhibits optimal antibiotic production in media containing 3.5% soluble starch, 3.0% soybean meal, 0.3% sodium chloride, and 0.3% calcium carbonate [11]. The production of feudomycin compounds is significantly influenced by carbon source selection, with glucose proving more effective than alternative carbon sources for most strains [11]. Importantly, the biosynthetic activity can be negatively affected by specific compounds including 1-propanol, sodium propionate, 5,5-diethylbarbiturate, and bacitracin [11].

The strain optimization process has also revealed that ferrous sulfate supplementation can selectively stimulate glycoside production in certain strain variants while simultaneously decreasing aglycone formation [11]. This finding suggests that iron availability plays a crucial role in the regulation of secondary metabolite biosynthesis pathways in Streptomyces coeruleorubidus.

Polyketide Synthase Pathway Architecture

The biosynthesis of Feudomycin B follows the canonical Type II polyketide synthase pathway characteristic of anthracycline antibiotics [26] [28]. The polyketide synthase complex responsible for the formation of the feudomycin core structure operates through an iterative mechanism involving the condensation of nine malonyl-coenzyme A extender units onto a propionyl-coenzyme A starter unit [30] [32].

The minimal polyketide synthase core consists of three essential components encoded by distinct genes [32] [30]. The ketoacyl synthase alpha subunit, encoded by the dpsA gene, functions as the primary condensing enzyme responsible for carbon-carbon bond formation [32]. The ketoacyl synthase beta subunit, encoded by dpsB, serves as a partner protein that enhances the catalytic efficiency of the alpha subunit [32]. The acyl carrier protein, encoded by dpsG, provides the essential phosphopantetheine prosthetic group required for substrate binding and transfer [32].

Table 2: Core Polyketide Synthase Components in Anthracycline Biosynthesis

Gene DesignationEncoded ProteinMolecular FunctionSubstrate SpecificityEssential for Activity
dpsAKetoacyl synthase alphaCarbon-carbon bond formationMalonyl-coenzyme AYes
dpsBKetoacyl synthase betaCatalytic enhancementProtein-protein interactionYes
dpsGAcyl carrier proteinSubstrate carrierPhosphopantetheine bindingYes
dpsEKetoreductaseCarbonyl reductionC-9 ketone reductionYes
dpsFAromataseRing cyclizationPolyketide intermediateYes
dpsYCyclaseRing formationSecond and third ring closureYes

The polyketide synthase pathway architecture for feudomycin biosynthesis incorporates several additional enzymes that modify the core polyketide structure [32]. The ketoreductase enzyme, encoded by dpsE, catalyzes the stereoselective reduction of the C-9 carbonyl group, establishing the characteristic hydroxyl configuration found in feudomycin compounds [32]. The aromatase enzyme, encoded by dpsF, facilitates the formation of the aromatic ring system through controlled cyclization and dehydration reactions [32].

The unique starter unit specificity observed in feudomycin biosynthesis is controlled by two specialized genes, dpsC and dpsD, which are absent from other Type II polyketide synthase gene clusters [7] [32]. The dpsC gene product functions as a propionyl starter unit fidelity factor, ensuring preferential incorporation of propionyl-coenzyme A over acetyl-coenzyme A as the initiating substrate [7]. The dpsD gene encodes an acyltransferase-like protein that collaborates with dpsC to achieve optimal starter unit selection [7].

Glycosylation and Post-Polyketide Synthase Modification Enzymes

The post-polyketide synthase modification of Feudomycin B involves a complex series of enzymatic transformations that convert the initial polyketide intermediate into the final bioactive compound [12] [41]. The glycosylation process represents a critical step in feudomycin biosynthesis, involving the attachment of the amino sugar daunosamine to the C-7 position of the anthracyclinone core [45].

The biosynthesis of the sugar moiety begins with the formation of thymidine diphosphate-daunosamine through a multi-step enzymatic pathway [45]. The initial substrate, d-glucose-1-phosphate, undergoes conversion to thymidine diphosphate-glucose by the action of thymidine diphosphate-glucose synthase [45]. Subsequently, the nucleotide diphosphate-d-glucose-4,6-dehydratase catalyzes the formation of thymidine diphosphate-4-keto-6-deoxy-d-glucose [45].

Table 3: Post-Polyketide Synthase Modification Enzymes in Feudomycin B Biosynthesis

Enzyme FunctionGene ProductSubstrateProductCofactor Requirements
11-HydroxylationDnrFAklavinoneEpsilon-rhodomycinoneFlavin adenine dinucleotide
GlycosylationDnrSEpsilon-rhodomycinone + SugarGlycosylated intermediateThymidine diphosphate-daunosamine
4-O-MethylationDauKRhodomycin DMethylated derivativeS-adenosyl-methionine
DecarboxylationDauPCarbomethoxy compoundsDecarboxylated productsNone
13-HydroxylationDoxA13-Deoxy compounds13-Hydroxy derivativesCytochrome P450 system

The glycosylation reaction itself is catalyzed by a specific glycosyltransferase that exhibits remarkable substrate specificity for anthracyclinone acceptors [44]. Recent studies have demonstrated that certain glycosyltransferases from related pathways display surprising flexibility toward non-canonical thymidine diphosphate-deoxysugars, suggesting potential for combinatorial biosynthesis approaches [44].

The formation of the characteristic acetonyl side chain at the C-9 position of Feudomycin B involves specialized enzymatic machinery that distinguishes this compound from other anthracycline family members [2]. This structural modification occurs through post-polyketide synthase tailoring reactions that introduce the 2-oxopropyl substituent, contributing to the unique biological properties of Feudomycin B [2].

Hydroxylation reactions play a crucial role in feudomycin biosynthesis, with multiple enzymes catalyzing regioselective oxidation of specific carbon centers [41] [42]. The 11-hydroxylation of aklavinone to form epsilon-rhodomycinone is mediated by a flavin adenine dinucleotide-dependent monooxygenase [41]. Additional hydroxylation events may involve cytochrome P450-dependent enzymes that require molecular oxygen and electron transport chain components [42].

Regulatory Networks Controlling Secondary Metabolism

The biosynthesis of Feudomycin B is subject to complex regulatory control mechanisms that integrate environmental signals with cellular metabolic status [17] [34]. These regulatory networks operate through hierarchical transcriptional cascades involving global regulators, pathway-specific activators, and post-transcriptional control elements [17].

The Streptomyces antibiotic regulatory protein family represents a genus-specific class of transcriptional regulators that play essential roles in secondary metabolite biosynthesis [17] [38]. These regulatory proteins typically function as cluster-situated activators that directly bind to promoter regions of biosynthetic genes, promoting their transcription under appropriate physiological conditions [17] [38].

Table 4: Regulatory Elements in Streptomyces Secondary Metabolism

Regulatory ClassRepresentative ProteinsTarget GenesRegulatory MechanismEnvironmental Signals
Global RegulatorsAdpA, AfsR, PhoPMultiple gene clustersTranscriptional activationPhosphate, nitrogen status
Pathway-SpecificStreptomyces antibiotic regulatory proteinsBiosynthetic gene clustersDirect promoter bindingMetabolite concentration
Two-Component SystemsSensor kinases/Response regulatorsSignal transductionPhosphorylation cascadesExternal stimuli
Small MoleculesA-factor, ButyrolactonesReceptor proteinsAllosteric regulationCell density

The master transcriptional regulator AdpA serves as a central coordinator of morphological differentiation and secondary metabolite production in Streptomyces species [34] [35]. AdpA binds to approximately 1,500 chromosomal sites and directly regulates hundreds of genes involved in both primary and secondary metabolism [35]. The regulatory influence of AdpA extends to the control of antibiotic biosynthesis gene clusters through both direct and indirect mechanisms [34] [35].

The expression of secondary metabolite biosynthetic genes is also influenced by global regulatory networks that respond to nutrient availability and cellular stress [19]. The two-component regulatory system PhoR-PhoP controls phosphate metabolism and secondary metabolite biosynthesis through competitive binding interactions with other regulatory proteins [17]. Similarly, the nitrogen metabolism regulator GlnR participates in cross-regulatory networks that coordinate primary and secondary metabolic processes [17].

Temporal regulation of feudomycin biosynthesis follows the characteristic pattern observed in Streptomyces secondary metabolism, with gene expression typically initiated during the transition from exponential growth to stationary phase [19]. This metabolic switch involves complex signaling cascades that integrate multiple environmental and physiological inputs to determine the timing and extent of antibiotic production [19].

MechanismDescriptionMolecular TargetReference Citation
DNA IntercalationFeudomycin B, as an anthracycline, intercalates between DNA base pairs, distorting the double helix structureDNA double helix [4] [5]
Topoisomerase II InhibitionForms stable ternary complexes with DNA and topoisomerase II, preventing enzyme religationTopoisomerase II enzyme [6] [5]
DNA-Protein Complex FormationCreates DNA-topoisomerase II-drug complex that stabilizes enzyme-DNA cleavage intermediateTOP2-DNA interface [2] [3]
DNA Cleavage EnhancementPromotes accumulation of DNA double-strand breaks leading to growth arrestDNA repair machinery [7] [8]

The topoisomerase II inhibition mechanism represents a critical aspect of Feudomycin B activity [6] [5]. Topoisomerase II enzymes are essential for DNA replication and transcription, functioning to relieve superhelical tension by creating transient double-strand breaks [9] [8]. Feudomycin B acts as a topoisomerase II poison, forming stable ternary complexes with both the enzyme and DNA substrate [2] [3]. This complex formation prevents the normal religation step of the topoisomerase catalytic cycle, leading to the accumulation of protein-linked DNA breaks [7] [8].

Research has demonstrated that anthracycline compounds, including Feudomycin B, interact specifically with the CAP-like domain of topoisomerase II [2] [3]. The drug molecule intercalates into DNA at the cleavage site while simultaneously making contact with amino acid residues of the enzyme [2]. This dual interaction stabilizes the topoisomerase II-DNA cleavage complex, effectively "poisoning" the enzyme and preventing normal DNA repair processes [7].

The formation of these stable DNA-topoisomerase II-drug complexes ultimately leads to the activation of DNA damage response pathways [8]. The accumulated double-strand breaks trigger cell cycle checkpoints and can result in growth arrest or programmed cell death, particularly in rapidly dividing cells [7] [8]. This mechanism underlies the therapeutic potential of Feudomycin B in cancer treatment, where the preferential targeting of proliferating cells provides selectivity against malignant tissues.

Membrane Disruption and Ion Transport Interference

Feudomycin B exhibits significant membrane-disruptive properties that contribute substantially to its antimicrobial and cytotoxic effects . The compound demonstrates a pronounced ability to interfere with cellular membrane integrity through multiple mechanisms, particularly affecting bacterial cell membranes and ion transport systems.

Table 2: Membrane Disruption and Ion Transport Interference

MechanismTargetEffectOutcomeReference Citation
Membrane DepolarizationBacterial cell membranesLoss of membrane potential leading to cell dysfunctionCell death [12]
Ion Transport DisruptionEssential ion channelsDisruption of ionic balance and cellular homeostasisCellular dysfunction
Cation Complex FormationPotassium and other cationsPrevention of cation entry into cells through complex formationMetabolic disruption
Membrane Permeability ChangesMembrane integrityIncreased membrane permeability causing cytoplasmic leakageCell lysis

The membrane disruption mechanism primarily involves the direct interaction of Feudomycin B with phospholipid bilayers, leading to alterations in membrane fluidity and permeability . This interaction results in the formation of pores or channels that compromise the selective permeability of cellular membranes . The disruption of membrane integrity leads to the uncontrolled efflux of essential cellular components, including adenosine triphosphate, ions, and other vital metabolites .

Ion transport interference represents a particularly significant aspect of Feudomycin B action . The compound demonstrates a strong affinity for essential cations, particularly potassium ions, forming stable complexes that prevent these ions from participating in normal cellular processes . This cation sequestration disrupts the electrochemical gradients necessary for cellular function, including the maintenance of membrane potential and the operation of ion-dependent transport systems .

Research has shown that Feudomycin B can cause rapid membrane depolarization in bacterial cells [12]. This depolarization event triggers a cascade of cellular dysfunction, including the disruption of energy metabolism and the activation of stress response pathways [12]. The loss of membrane potential also affects the function of membrane-associated enzymes and transport proteins, further compromising cellular viability .

The interference with ion transport extends beyond simple cation binding to include more complex effects on membrane-spanning transport proteins . Feudomycin B appears to alter the conformation or function of these proteins, leading to impaired nutrient uptake and waste removal . This comprehensive disruption of membrane function ultimately results in cellular dysfunction and death, particularly in bacterial systems where membrane integrity is critical for survival .

Reactive Oxygen Species Generation Pathways

The generation of reactive oxygen species represents a major mechanism by which Feudomycin B exerts its cytotoxic effects [13] [14] [15]. As an anthracycline derivative, Feudomycin B possesses the characteristic quinone structure that enables redox cycling and the subsequent production of various reactive oxygen species [13] [14].

Table 3: Reactive Oxygen Species Generation Pathways

ROS Generation SourceROS TypeMechanismCellular ImpactReference Citation
Mitochondrial Electron Transport ChainSuperoxide anion, hydroxyl radicalsInterference with Complex I, II, and III electron transferMitochondrial dysfunction and ATP depletion [13] [14] [15]
NADPH Oxidase SystemSuperoxide anionDirect interaction with NADPH oxidase enzymesCytoplasmic oxidative stress [13] [15]
Redox CyclingSemiquinone radicalsFormation of unstable semiquinone intermediatesOxidative damage to cellular components [13] [14]
Iron-Drug ComplexesHydroxyl radicals via Fenton reactionIron chelation and subsequent ROS productionLipid peroxidation and protein oxidation [13] [14]

The primary source of reactive oxygen species generation occurs through the interference of Feudomycin B with the mitochondrial electron transport chain [13] [14] [15]. The compound specifically targets Complex I, Complex II, and Complex III of the respiratory chain, extracting electrons and disrupting normal electron flow [13]. This interference leads to the formation of superoxide anions and other reactive species at multiple sites within the electron transport system [13] [15].

Feudomycin B undergoes redox cycling within cellular environments, forming unstable semiquinone intermediates [13] [14]. These semiquinone radicals can react with molecular oxygen to generate superoxide anions, which subsequently dismutate to form hydrogen peroxide [13]. The hydrogen peroxide can then participate in Fenton chemistry in the presence of iron, generating highly reactive hydroxyl radicals [13] [14].

The compound also interacts directly with cytoplasmic NADPH oxidase systems [13] [15]. This interaction stimulates the enzymatic production of superoxide anions in the cytoplasm, contributing to overall cellular oxidative stress [13]. The cytoplasmic generation of reactive oxygen species complements the mitochondrial production, creating a comprehensive oxidative challenge to cellular antioxidant systems [15].

Iron chelation represents another significant pathway for reactive oxygen species generation [13] [14]. Feudomycin B forms complexes with cellular iron, particularly free iron pools, and these iron-drug complexes participate in Fenton and Haber-Weiss reactions [13]. These reactions produce hydroxyl radicals, which are among the most reactive and damaging species produced in biological systems [14].

The cumulative effect of reactive oxygen species generation includes widespread oxidative damage to cellular components [13] [14]. Lipid peroxidation compromises membrane integrity, protein oxidation disrupts enzymatic function, and DNA oxidation can lead to mutagenic lesions [13]. The mitochondrial dysfunction resulting from electron transport chain interference leads to adenosine triphosphate depletion and further compromises cellular viability [13] [14] [15].

Apoptosis Induction in Eukaryotic Systems

Feudomycin B demonstrates potent pro-apoptotic activity in eukaryotic cells through the activation of multiple programmed cell death pathways [14] [16] [17]. The compound primarily triggers the intrinsic mitochondrial apoptotic pathway, although it also influences extrinsic death receptor-mediated pathways [16] [17].

Table 4: Apoptosis Induction in Eukaryotic Systems

Apoptotic PathwayKey Proteins/FactorsMechanismCellular ConsequenceReference Citation
Intrinsic Mitochondrial PathwayBax, Bcl-2, mitochondrial permeability transition poreMitochondrial membrane permeabilization and organelle dysfunctionLoss of mitochondrial membrane potential [14] [16] [17]
Caspase Activation CascadeCaspase-9, Caspase-3, Apaf-1Sequential proteolytic activation of effector caspasesProtein cleavage and cellular dismantling [18] [14] [16]
Bcl-2 Family RegulationBax/Bcl-2 ratio, p53 tumor suppressorShift toward pro-apoptotic protein expressionEnhanced susceptibility to apoptotic signals [14] [16]
Cytochrome c ReleaseCytochrome c, apoptosome formationFormation of apoptosome complex triggering caspase activationIrreversible commitment to programmed cell death [14] [16] [17]

The intrinsic mitochondrial pathway represents the primary mechanism through which Feudomycin B induces apoptosis [14] [16] [17]. The compound causes mitochondrial membrane permeabilization through multiple mechanisms, including the formation of mitochondrial permeability transition pores and the direct disruption of mitochondrial membrane integrity [14] [17]. This permeabilization leads to the loss of mitochondrial membrane potential and the subsequent release of pro-apoptotic factors from the mitochondrial intermembrane space [16] [17].

The regulation of Bcl-2 family proteins plays a crucial role in Feudomycin B-induced apoptosis [14] [16]. The compound promotes an increase in the Bax to Bcl-2 protein ratio, shifting the cellular balance toward pro-apoptotic signaling [16]. This shift is mediated through multiple pathways, including the activation of p53 tumor suppressor protein, which upregulates Bax expression, and the downregulation of anti-apoptotic factors such as Bcl-2 and Bcl-xL [14] [16].

Cytochrome c release from mitochondria represents a critical commitment step in the apoptotic process [14] [16] [17]. Upon mitochondrial membrane permeabilization, cytochrome c translocates from the mitochondrial intermembrane space to the cytoplasm, where it binds to Apoptotic Protease Activating Factor-1 [14] [17]. This binding leads to the formation of the apoptosome complex, a large multiprotein structure that serves as a platform for caspase activation [16] [17].

The caspase activation cascade initiated by apoptosome formation represents the execution phase of apoptosis [18] [14] [16]. The apoptosome recruits and activates caspase-9, which subsequently cleaves and activates effector caspases, particularly caspase-3 [14] [16]. Active caspase-3 then cleaves numerous cellular substrates, including structural proteins, DNA repair enzymes, and other regulatory proteins, leading to the characteristic morphological and biochemical changes associated with apoptotic cell death [18] [16].

Additional mechanisms contribute to the pro-apoptotic effects of Feudomycin B, including the activation of stress-activated protein kinases such as c-Jun N-terminal kinase and p38 mitogen-activated protein kinase [16]. These kinases can phosphorylate and activate pro-apoptotic proteins while simultaneously inhibiting survival pathways [16]. The compound also affects the extrinsic apoptotic pathway through the upregulation of death receptors and their ligands, creating a synergistic pro-apoptotic environment [16] [17].

XLogP3

2.3

Dates

Last modified: 04-14-2024

Explore Compound Types